molecular formula C8H16N2O B13815831 Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI)

Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI)

Cat. No.: B13815831
M. Wt: 156.23 g/mol
InChI Key: SAVCPAVRQLPSTB-SSDOTTSWSA-N
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Description

Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazinone derivatives are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the asymmetric synthesis of carbon-substituted piperazine pharmacophores. This process may include steps such as nucleophilic addition, decarbonylation, and debenzylation .

Industrial Production Methods

Industrial production methods for Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups into the piperazinone ring.

Scientific Research Applications

Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) is unique due to its specific stereochemistry and the presence of the isobutyl group. This configuration can result in distinct biological activities and chemical reactivity compared to other piperazine derivatives .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(6R)-6-(2-methylpropyl)piperazin-2-one

InChI

InChI=1S/C8H16N2O/c1-6(2)3-7-4-9-5-8(11)10-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m1/s1

InChI Key

SAVCPAVRQLPSTB-SSDOTTSWSA-N

Isomeric SMILES

CC(C)C[C@@H]1CNCC(=O)N1

Canonical SMILES

CC(C)CC1CNCC(=O)N1

Origin of Product

United States

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